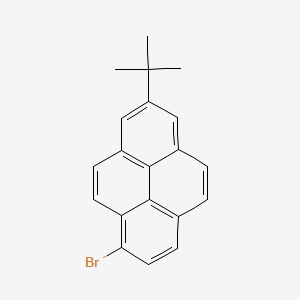

1-Bromo-7-(tert-butyl)pyrene

Descripción

Overview of Advanced Functionalization Strategies for Pyrene (B120774) Systems

The functionalization of the pyrene core is a critical step in harnessing its full potential. Direct electrophilic substitution on the pyrene ring typically occurs at the 1, 3, 6, and 8 positions due to their higher reactivity. qub.ac.uknih.gov However, to achieve more complex and precisely substituted pyrene derivatives, a variety of advanced functionalization strategies have been developed. These include:

Halogenation: Bromination of the pyrene core is a common first step to introduce a reactive handle for further modifications. core.ac.uk The resulting bromopyrenes are versatile precursors for cross-coupling reactions. core.ac.uk

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating new carbon-carbon bonds. mt.comlibretexts.orgresearchgate.net These reactions enable the attachment of a wide range of aryl, and alkynyl groups to the pyrene core, leading to extended π-conjugated systems with tailored properties. mt.comresearchgate.net

Bulky Group Installation: The introduction of bulky substituents, such as the tert-butyl group, can serve multiple purposes. It can act as a protecting group to block certain positions from reacting, thereby directing subsequent functionalization to other sites. uky.edu Additionally, the steric hindrance provided by bulky groups can prevent intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state. smolecule.com

Contextualizing 1-Bromo-7-(tert-butyl)pyrene within Advanced Pyrene Chemistry

1-Bromo-7-(tert-butyl)pyrene is a strategically designed intermediate that embodies the principles of advanced pyrene functionalization. The tert-butyl group, introduced at the 7-position, provides steric bulk that influences the regioselectivity of subsequent reactions and enhances the solubility and stability of its derivatives. uky.edugdut.edu.cn The bromine atom at the 1-position serves as a versatile reactive site for a variety of cross-coupling reactions, making it an ideal building block for the synthesis of more complex and functional pyrene-based materials. mt.comgdut.edu.cn Its utility is demonstrated in its application as a precursor for luminescent materials and functionalized polymers. gdut.edu.cn

Chemical and Physical Properties of 1-Bromo-7-(tert-butyl)pyrene

The properties of 1-bromo-7-(tert-butyl)pyrene are foundational to its role as a key intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₂₀H₁₇Br |

| Molecular Weight | 337.3 g/mol nih.gov |

| CAS Number | 78751-74-3 |

| Appearance | Not explicitly stated, but derivatives are often solids. mt.com |

| Solubility | The tert-butyl group generally enhances solubility in organic solvents. uky.edu |

Detailed Research Findings on 1-Bromo-7-(tert-butyl)pyrene

Research on 1-bromo-7-(tert-butyl)pyrene primarily focuses on its synthesis and its application as a versatile precursor for more elaborate pyrene-based architectures.

Synthesis of 1-Bromo-7-(tert-butyl)pyrene

The synthesis of 1-bromo-7-(tert-butyl)pyrene is typically achieved through a two-step process. First, a tert-butyl group is introduced onto the pyrene core via a Friedel-Crafts alkylation reaction. gdut.edu.cn Subsequent bromination, often using N-bromosuccinimide (NBS) or bromine (Br₂), selectively installs a bromine atom at the 1-position. worktribe.com The presence of the bulky tert-butyl group at the 7-position helps to direct the bromination to the sterically less hindered 1-position. gdut.edu.cn

Reactivity and Role in Cross-Coupling Reactions

The bromine atom in 1-bromo-7-(tert-butyl)pyrene is the key to its reactivity, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon single bonds by coupling 1-bromo-7-(tert-butyl)pyrene with various boronic acids or esters. mt.comescholarship.org For example, it has been used to synthesize 7-tert-butyl-1-(2,5-dimethoxyphenyl)pyrene by reacting with (2,5-dimethoxyphenyl)boronic acid. escholarship.org This versatility allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to materials with diverse electronic and photophysical properties. mt.com

Sonogashira Coupling: This coupling reaction is employed to form carbon-carbon triple bonds by reacting 1-bromo-7-(tert-butyl)pyrene with terminal alkynes. This is a powerful method for extending the π-conjugation of the pyrene system, which is crucial for tuning the optical and electronic properties of the resulting materials. For instance, it has been used to prepare 7-tert-butyl-1-(phenylethynyl)pyrene.

The derivatives synthesized from 1-bromo-7-(tert-butyl)pyrene often exhibit high thermal stability and good solubility in common organic solvents, properties that are beneficial for their processing and application in electronic devices. uky.edu

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-7-tert-butylpyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Br/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPLDMAQCSKQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)Br)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678510 | |

| Record name | 1-Bromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78751-74-3 | |

| Record name | 1-Bromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 7 Tert Butyl Pyrene and Its Precursors

Regioselective Functionalization of the Pyrene (B120774) Core

The ability to selectively introduce functional groups onto the pyrene molecule is crucial for developing advanced materials. ncat.edunih.gov Direct functionalization can often lead to mixtures of isomers, posing significant challenges for purification and characterization. mdpi.com Therefore, developing synthetic routes that offer high regiochemical control is a primary focus in pyrene chemistry. This involves understanding how to direct substituents to either the electronically favored 1,3,6,8-positions or the sterically accessible 2,7-positions.

Strategies for Direct Bromination of Pyrene

Brominated pyrenes are key intermediates in synthetic chemistry, as the bromine atom can be readily converted into other functional groups through cross-coupling reactions. mdpi.com The substitution pattern of bromopyrenes is critical, as it dictates the possibilities for further functionalization. mdpi.com

The synthesis of 1-bromopyrene (B33193), a primary precursor, can be achieved through the direct electrophilic bromination of pyrene. Historically, this was accomplished by reacting pyrene with a stoichiometric equivalent of bromine in a solvent like carbon tetrachloride or nitrobenzene, yielding 1-bromopyrene along with dibromo isomers. nih.gov More contemporary and efficient methods have been developed to improve the yield and selectivity of monobromination.

One highly effective method involves the use of a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). orgsyn.orgorgsyn.org This system generates bromine in situ, allowing for better control of the reaction. The reaction is typically carried out in a mixed solvent system, such as methanol (B129727) and diethyl ether, at controlled temperatures. orgsyn.orgorgsyn.org This approach can produce 1-bromopyrene in high yields. nih.gov

| Reagent(s) | Solvent | Conditions | Yield | Reference(s) |

| Br₂ | CCl₄ | Stirring for 2h | 71% | nih.gov |

| HBr / H₂O₂ | MeOH / Et₂O (1:1 v/v) | 15 °C to ambient, 16h | 77% | orgsyn.orgorgsyn.org |

Further bromination of pyrene or 1-bromopyrene leads to the formation of dibrominated products. The distribution of isomers, primarily 1,6- and 1,8-dibromopyrene, is highly dependent on the reaction conditions. nih.gov When pyrene is reacted with a stoichiometric amount of bromine in nitrobenzene, a mixture of 1-bromo-, 1,6-dibromo-, 1,8-dibromo-, 1,3,6-tribromo-, and 1,3,6,8-tetrabromopyrene (B107014) can be formed. nih.gov

To selectively synthesize 1,6- and 1,8-dibromopyrenes, the reaction can be performed by adding bromine dropwise to a solution of pyrene in carbon tetrachloride over an extended period. nih.gov This controlled addition helps to manage the reactivity and influence the substitution pattern. Another approach involves the bromination of 1-bromopyrene as the starting material to yield the dibromo derivatives. nih.gov

| Starting Material | Reagent | Solvent | Conditions | Products | Reference(s) |

| Pyrene | Br₂ | CCl₄ | Dropwise addition over 5h, then stir overnight | 1,6-Dibromopyrene & 1,8-Dibromopyrene | nih.gov |

| Pyrene | Dibromohydantoin | Organic Solvent | - | 1,6-Dibromopyrene | chemicalbook.com |

| Pyrene | Br₂ | Nitrobenzene | Stoichiometric equivalent | Mixture including 1,6- and 1,8-dibromopyrenes | nih.gov |

Introduction of the tert-Butyl Group on Pyrene

The introduction of bulky alkyl groups, such as the tert-butyl group, significantly alters the electronic and physical properties of the pyrene core. These groups can enhance solubility and prevent the formation of aggregates (excimers), which is crucial for applications in organic electronics. epa.gov

The Friedel-Crafts alkylation is a standard method for introducing alkyl groups onto aromatic rings. chemistrysteps.com In the case of pyrene, alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) proceeds with unusual regioselectivity. nih.govacs.org Instead of substituting at the electronically favored 1,3,6,8-positions, the bulky tert-butyl electrophile preferentially attacks the less sterically hindered 2- and 7-positions. nih.govnih.gov This steric control provides a direct route to 2-tert-butylpyrene (B8442629) and 2,7-di-tert-butylpyrene. researchgate.netresearchgate.net The reaction mechanism involves the formation of a tert-butyl carbocation, facilitated by the Lewis acid, which then acts as the electrophile. chemistrysteps.com

| Alkylating Agent | Catalyst | Solvent | Temperature | Products | Reference(s) |

| tert-butyl chloride | AlCl₃ | Dichloromethane (B109758) | 5 °C to RT | 2,7-di-tert-butylpyrene | sciencemadness.org |

| tert-butyl chloride | AlCl₃ or AlBr₃ | - | - | 2-tert-butylpyrene & 2,7-di-tert-butylpyrene | nih.govacs.org |

An alternative and efficient protocol for the tert-butylation of pyrene involves the use of a superacid, such as triflic acid (TfOH), as a promoter. acs.org This method has been shown to effectively catalyze the alkylation of pyrene at the 2- and 2,7-positions. nih.govnih.govresearchgate.net Triflic acid-promoted reactions can be applied to synthesize pyrenes bearing bulky tertiary alkyl groups. acs.org This approach expands the synthetic toolbox for accessing pyrene derivatives that are functionalized at the less common nodal plane positions. nih.govnih.gov

Role of Steric Hindrance in tert-Butylation Regioselectivity

The functionalization of pyrene through electrophilic aromatic substitution typically occurs at the most electronically reactive positions, which are C1, C3, C6, and C8. uky.edu However, the introduction of a tert-butyl group via Friedel-Crafts alkylation deviates from this general rule, a phenomenon primarily attributed to steric hindrance. uky.eduacs.org The bulky nature of the tert-butyl electrophile prevents it from attacking the sterically congested 1, 3, 6, and 8 positions. nih.gov

Instead, the tert-butylation of pyrene preferentially occurs at the less sterically hindered C2 and C7 positions. acs.orgnih.gov This regioselectivity is a direct consequence of the spatial demands of the tert-butyl group, which can more readily approach the nodal positions (C2 and C7) of the pyrene core. researchgate.net This selective alkylation leads to the formation of 2-tert-butylpyrene and 2,7-di-tert-butylpyrene, which are crucial precursors in the synthesis of more complex pyrene derivatives. nih.gov The formation of products substituted at the 2- and 2,7-positions is explained by the relative lack of steric hindrance at these sites compared to the more electronically activated but spatially crowded K-regions (1, 3, 6, 8 positions). acs.org

Optimized Synthetic Routes to 1-Bromo-7-(tert-butyl)pyrene

The synthesis of 1-Bromo-7-(tert-butyl)pyrene is not a direct, single-step process but rather a multi-step sequence that requires careful optimization of each stage to achieve the desired regiochemistry and yield.

Sequential Bromination and tert-Butylation Strategies

The most effective synthetic strategies for 1-Bromo-7-(tert-butyl)pyrene involve a sequential approach, beginning with the regioselective tert-butylation of the pyrene core, followed by a targeted bromination.

The initial step is the Friedel-Crafts alkylation of pyrene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. beilstein-journals.orgresearchgate.net This reaction yields 2-tert-butylpyrene as the primary mono-substituted product due to the steric effects discussed previously. uky.eduresearchgate.net

Once the precursor 2-tert-butylpyrene is obtained, the subsequent step is electrophilic bromination. The presence of the electron-donating tert-butyl group at the C7 position (based on IUPAC nomenclature for the final product, though it is the C2 position of the pyrene core) activates the pyrene ring towards further electrophilic attack. The directing effect of the tert-butyl group, combined with the inherent reactivity of the pyrene system, guides the bromine atom to one of the active sites. Specifically, bromination of 2-tert-butylpyrene leads to substitution at the C1 position, affording the target molecule, 1-Bromo-7-(tert-butyl)pyrene. researchgate.net This sequence ensures the correct placement of both the bromo and tert-butyl substituents on the pyrene framework.

Optimized Reaction Conditions and Yields for 1-Bromo-7-(tert-butyl)pyrene Synthesis

The successful synthesis of 1-Bromo-7-(tert-butyl)pyrene hinges on the precise control of reaction conditions for the bromination of 2-tert-butylpyrene. Research has identified several effective protocols that maximize the yield of the desired product while minimizing side reactions. researchgate.net Key variables include the choice of brominating agent, solvent, catalyst, and reaction temperature.

Common brominating agents used for this transformation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). researchgate.net The presence of a catalyst, like iron powder, can also influence the reaction's outcome and regioselectivity. researchgate.netrsc.org

The table below summarizes various reported conditions for the synthesis of 1-Bromo-7-(tert-butyl)pyrene from its precursor, 2-tert-butylpyrene.

| Entry | Brominating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NBS (1.1) | - | CCl₄ | Reflux | 3 | 88 |

| 2 | Br₂ (1.1) | - | CCl₄ | RT | 24 | 94 |

| 3 | Br₂ (1.1) | Iron powder | CH₂Cl₂ | RT | 24 | 76 |

These optimized conditions demonstrate that high yields of 1-Bromo-7-(tert-butyl)pyrene can be achieved. For instance, using molecular bromine in carbon tetrachloride at room temperature for 24 hours results in a 94% yield. researchgate.net The use of N-Bromosuccinimide under reflux conditions also provides a high yield of 88%. researchgate.net

Derivatization and Advanced Functionalization of 1 Bromo 7 Tert Butyl Pyrene

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies offer a direct and efficient pathway to introduce a wide array of functional groups onto the pyrene (B120774) core of 1-bromo-7-(tert-butyl)pyrene, thereby facilitating the development of novel materials with tailored properties.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, stands as one of the most robust and widely utilized methods for the formation of C-C bonds. Its tolerance of a broad range of functional groups and generally mild reaction conditions make it an ideal strategy for the derivatization of complex aromatic systems like 1-bromo-7-(tert-butyl)pyrene.

The introduction of various aryl substituents at the 1-position of the 7-(tert-butyl)pyrene scaffold can significantly modulate its photophysical and electronic properties. Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of 1,3,5,9-tetraaryl-7-tert-butylpyrenes from the corresponding 1,3,5,9-tetrabromo-7-tert-butylpyrene (B12505314) precursor. This transformation highlights the feasibility of arylating the pyrene core, suggesting that similar protocols can be applied to the mono-bromo analogue.

In a typical protocol, the bromo-pyrene derivative is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base, commonly Na₂CO₃ or K₂CO₃, in a suitable solvent system like a mixture of toluene, ethanol, and water. The reaction conditions are crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Pyrenes

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O | 110 | 85-95 |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. Specific yields for 1-bromo-7-(tert-butyl)pyrene may vary.

The Suzuki-Miyaura coupling is also a powerful tool for the construction of pyrene-pyrene conjugates, which are of interest for their potential applications in organic electronics and as molecular wires. By reacting 1-bromo-7-(tert-butyl)pyrene with a pyreneboronic acid derivative, or vice-versa, dimeric and oligomeric structures can be synthesized. The steric hindrance imposed by the tert-butyl group can influence the dihedral angle between the pyrene units, thereby affecting the extent of π-conjugation in the final molecule. The choice of catalyst and ligands is critical in overcoming the steric challenges and achieving efficient coupling.

Sonogashira Coupling Reactions for Alkyne Functionalization

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is the premier method for the synthesis of arylethynyl derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The introduction of alkyne moieties onto the 1-bromo-7-(tert-butyl)pyrene scaffold opens up avenues for further functionalization through click chemistry or for the creation of extended π-conjugated systems.

Detailed studies on the Sonogashira coupling of various 1-bromopyrene (B33193) derivatives have shown that the reaction proceeds efficiently with a range of terminal alkynes, including both aromatic and aliphatic variants. Typical catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, with CuI as the co-catalyst and an amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) serving as both the base and often as the solvent.

Table 2: Exemplary Conditions for Sonogashira Coupling of 1-Bromopyrene Derivatives

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | TEA | THF | 65 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 80 |

Note: This table represents typical conditions and specific outcomes for 1-bromo-7-(tert-butyl)pyrene would require experimental verification.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials. The application of this methodology to 1-bromo-7-(tert-butyl)pyrene allows for the direct introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have significantly expanded the scope of this reaction to include challenging substrates. For the amination of 1-bromo-7-(tert-butyl)pyrene, a sterically hindered ligand would likely be required to facilitate the coupling.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 |

| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 |

Note: The data presented is based on general protocols for aryl bromides. Optimization would be necessary for the specific substrate 1-bromo-7-(tert-butyl)pyrene.

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and for the stability of the organotin reagents. wikipedia.org For the derivatization of 1-bromo-7-(tert-butyl)pyrene, the Stille coupling provides a valuable alternative to the Suzuki-Miyaura reaction for the formation of C-C bonds, particularly when the corresponding boronic acids are unstable or difficult to prepare.

A range of aryl, heteroaryl, and vinyl stannanes can be coupled with 1-bromo-7-(tert-butyl)pyrene using a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. The addition of a ligand, such as triphenylarsine (B46628) or a bulky phosphine, can often improve the reaction efficiency. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

Table 4: Illustrative Conditions for Stille Coupling of Aryl Bromides

| Entry | Organostannane | Catalyst | Ligand (if any) | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 |

| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 100 |

Note: This table provides general conditions. Specific application to 1-bromo-7-(tert-butyl)pyrene would necessitate experimental optimization.

C-H Activation and Direct Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For polycyclic aromatic hydrocarbons (PAHs) like pyrene, this approach allows for the introduction of functional groups without the need for pre-functionalized starting materials.

A significant advancement in pyrene functionalization is the direct C-H borylation, which can be achieved with high regioselectivity at the nodal positions (2 and 7). An efficient method utilizes an iridium-based catalyst, generated in situ from [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and 4,4'-di-tert-butyl-2,2'-bipyridine, to react with pyrene and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction yields 2-(Bpin)pyrene and 2,7-bis(Bpin)pyrene. nih.gov

For the 1-Bromo-7-(tert-butyl)pyrene substrate, the existing tert-butyl group at the 7-position would sterically hinder and electronically deactivate the adjacent C-H bonds, thereby directing borylation to the electronically preferred and accessible C-H bond at the 2-position. The resulting 1-Bromo-7-(tert-butyl)-2-(pinacolatoboryl)pyrene is a valuable synthetic intermediate. The boronic ester group can be readily converted into a variety of other functional groups (e.g., hydroxyl, halide) or used directly in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Beyond borylation, other direct functionalization methods can be applied to the pyrene core, with the regioselectivity influenced by the existing substituents.

Oxidation: The pyrene core can undergo oxidation to form pyrenequinones. nih.gov The K-region of pyrene (the 4,5- and 9,10-positions) is susceptible to oxidation. Metal-free oxidation using hypervalent iodine reagents like iodic acid (HIO₃) has been shown to effectively oxidize 2,7-disubstituted pyrenes. morressier.com Furthermore, biomimetic oxidation methods can also produce pyrenediones. nih.gov In 1-Bromo-7-(tert-butyl)pyrene, the bulky tert-butyl group at the 7-position can sterically block access to the 6 and 8 positions, potentially directing oxidative functionalization towards the K-region (4,5- and 9,10-positions). rsc.org Enzymatic oxidation using human cytochrome P450 has also been shown to hydroxylate the pyrene core, typically at the 1-position, which would be blocked in the target compound, suggesting that other sites would become reactive. nih.gov

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions provide pathways to extend the aromatic system of pyrene, creating curved or helically chiral structures with unique photophysical properties.

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. uchicago.eduwikipedia.org However, the pyrene core itself is a highly stable aromatic system and does not readily participate as a dipolarophile in [3+2] cycloaddition reactions. The high resonance energy of the pyrene scaffold makes it energetically unfavorable to disrupt the aromaticity of the ring system for such a transformation.

While direct [3+2] cycloaddition on the pyrene core is not a common strategy, it is worth noting that pyrene can participate in other types of cycloadditions. Specifically, the 4,5-bond of pyrene (part of the K-region) can act as the diene component in a [4+2] Diels-Alder reaction with reactive dienophiles, such as hexachlorocyclopentadiene. epa.govwikipedia.org This reactivity, however, is distinct from the [3+2] pathway and highlights that cycloadditions involving the pyrene core typically require overcoming a significant aromatic stabilization energy.

A highly effective strategy for creating extended, helically chiral aromatic systems from pyrene precursors is through intramolecular photocyclization. This method is particularly useful for the synthesis of helicenes. The process typically involves a precursor molecule where two aromatic units are linked by a cis-double bond. Upon irradiation with UV light, a 6π-electrocyclization occurs, followed by an oxidative aromatization step to yield the rigid, helical product.

In the context of 1-Bromo-7-(tert-butyl)pyrene, the bromine atom serves as a synthetic handle. Through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, a styryl or other vinyl-aromatic group can be attached at the 1-position. The resulting molecule, for instance, a 1-(styryl)-7-(tert-butyl)pyrene derivative, can then be subjected to photochemical conditions. The intramolecular cyclization would forge a new six-membered ring, extending the aromatic system and inducing a helical twist due to steric repulsion, thereby forming a helicene-like molecule.

Strategic Utilization of the Bromine and tert-Butyl Substituents

The functional groups on 1-Bromo-7-(tert-butyl)pyrene are not merely passive components but play active and strategic roles in directing reactivity and defining the properties of its derivatives.

The bromine atom at the 1-position is a key functional handle for a multitude of palladium-catalyzed cross-coupling reactions. wikipedia.org This allows for the programmed introduction of a wide array of substituents. For example, Suzuki coupling can introduce aryl or heteroaryl groups, Sonogashira coupling can install alkyne functionalities, and Buchwald-Hartwig amination can form carbon-nitrogen bonds. youtube.comyoutube.comnih.gov This versatility makes the bromine atom the primary site for extending the π-conjugated system, building complex architectures, and linking the pyrene core to other molecular units.

The tert-butyl group at the 7-position exerts significant influence through several mechanisms. Its large steric bulk provides a "protecting" effect, sterically hindering reactions at the adjacent 6- and 8-positions and directing incoming reagents to other sites on the pyrene core. rsc.org This steric influence is crucial for achieving high regioselectivity in further functionalization steps. Additionally, the tert-butyl group significantly enhances the solubility of the pyrene derivative in common organic solvents, which is a critical practical advantage for synthesis, purification, and processing. Its presence also disrupts close π-π stacking in the solid state, which can modify the material's photophysical properties, such as fluorescence quantum yield. nih.gov Finally, as an electron-donating alkyl group, it subtly modifies the electronic properties of the pyrene system. rsc.org Recent research has also explored the direct C-H functionalization of the tert-butyl group itself, potentially converting it from a passive solubilizing group into an active site for further derivatization. chemrxiv.org

Table 1: Strategic Roles of Substituents in 1-Bromo-7-(tert-butyl)pyrene

| Substituent | Position | Key Strategic Roles |

|---|---|---|

| Bromine | 1 | Reactive Handle: Primary site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). wikipedia.org |

| Synthetic Versatility: Enables introduction of aryl, alkynyl, amino, and other functional groups to extend conjugation. youtube.comnih.gov | ||

| tert-Butyl | 7 | Steric Director: Hinders reaction at adjacent positions (6 and 8), enhancing regioselectivity. rsc.org |

| Solubility Enhancement: Improves solubility in organic solvents, aiding in synthesis and processing. | ||

| Solid-State Modifier: Influences crystal packing and intermolecular interactions, affecting material properties. nih.gov | ||

| Electronic Perturbation: Acts as a weak electron-donating group, tuning the HOMO/LUMO energy levels. rsc.org |

Bromine as a Versatile Handle for Further Derivatization

The bromine atom at the C1 position of the pyrene core is an exceptionally versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. As a halogen, it makes the compound an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. Bromo-substituted pyrenes are considered vital intermediates for creating more complex, functionalized derivatives. mdpi.comnih.gov

These reactions enable the introduction of a diverse range of substituents, including aryl, alkynyl, and vinyl groups, thereby allowing for the precise tuning of the electronic and photophysical properties of the pyrene core. researchgate.net For instance, the Sonogashira-Hagihara reaction provides a direct method for C-C bond formation between an aryl halide and a terminal alkyne. Research has demonstrated the successful synthesis of 7-tert-Butyl-1-((4-methoxylphenyl)ethynyl)pyrene from 1-Bromo-7-(tert-butyl)pyrene using this methodology. gdut.edu.cn Such reactions are pivotal in constructing conjugated systems for applications in organic electronics. epa.govuky.edu

The following table details a specific example of the derivatization of 1-Bromo-7-(tert-butyl)pyrene.

Table 1: Example of Sonogashira-Hagihara Cross-Coupling Reaction

| Starting Material | Reagents | Catalysts | Product | Yield | Reference |

|---|

tert-Butyl Group as a Positional Protective Group and for Solubility Modulation

The tert-butyl group at the C7 position, while seemingly a simple alkyl substituent, plays a crucial dual role in the chemistry of this pyrene derivative.

Firstly, bulky tert-butyl groups function as positional protective or directing groups. uky.edu Electrophilic aromatic substitution on an unsubstituted pyrene core preferentially occurs at the most electron-rich positions, namely C1, C3, C6, and C8. researchgate.netuky.edumdpi.comrsc.org The introduction of a sterically demanding group like tert-butyl can block or hinder access to these typically reactive sites, thereby directing subsequent functionalization to other positions that would otherwise be less favored. uky.edumdpi.comrsc.org For example, the presence of tert-butyl groups at the 2 and 7 positions has been shown to direct bromination to the K-region (positions 4, 5, 9, and 10), a transformation not observed in unsubstituted pyrene. uky.edumdpi.com This steric influence is a key strategy for achieving regioselective synthesis of complex pyrene derivatives that are inaccessible through direct substitution of the parent pyrene.

Secondly, the tert-butyl group acts as a solubility modulator. The parent pyrene molecule is a flat, planar aromatic system that is prone to strong π–π stacking interactions. This intermolecular aggregation leads to low solubility in common organic solvents, which complicates its chemical manipulation and solution-based processing for device fabrication. The bulky, three-dimensional nature of the tert-butyl group disrupts the planarity and prevents molecules from packing closely together. This steric hindrance significantly weakens the intermolecular π–π stacking, leading to a substantial increase in the solubility of the compound in organic solvents. chemrxiv.org This enhanced solubility is critical for the synthesis of pyrene-based materials and their application in fields like organic light-emitting diodes (OLEDs). nih.gov

Table 2: Functional Roles of the tert-Butyl Group in Pyrene Derivatives

| Property / Function | Influence of the tert-Butyl Group | Rationale |

|---|---|---|

| Positional Control | Directs incoming substituents to specific, less-reactive positions on the pyrene core. | The large size of the group sterically hinders access to the electronically favored C1, C3, C6, and C8 positions. uky.edumdpi.comrsc.org |

| Solubility | Significantly increases solubility in common organic solvents. | The bulky, non-planar group disrupts intermolecular π–π stacking, reducing aggregation and allowing solvent molecules to solvate the pyrene core more effectively. chemrxiv.org |

Electrochemical Behavior and Redox Properties of 1 Bromo 7 Tert Butyl Pyrene Derivatives

Cyclic Voltammetry Studies for Redox Potentials

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. These potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. For pyrene (B120774) derivatives, the positions and electronic nature of the substituents significantly influence these energy levels.

The tert-butyl group is generally considered to be a weak electron-donating group due to hyperconjugation. This donation of electron density tends to raise the HOMO energy level, making the molecule easier to oxidize (i.e., a lower oxidation potential). Conversely, the bromine atom is an electron-withdrawing group through induction, which would be expected to lower both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize but easier to reduce.

Based on studies of other substituted pyrenes, it can be inferred that the introduction of a tert-butyl group would lead to a slight anodic shift in the oxidation potential compared to pristine pyrene. The addition of a bromo group would likely result in a cathodic shift in the oxidation potential and an anodic shift in the reduction potential. The precise redox potentials for 1-bromo-7-(tert-butyl)pyrene would need to be determined experimentally, but the expected trends can be summarized in the following table.

| Compound | Expected Effect of Substituents on Oxidation Potential (vs. Pyrene) | Expected Effect of Substituents on Reduction Potential (vs. Pyrene) |

|---|---|---|

| Pyrene | Reference | Reference |

| 7-(tert-butyl)pyrene (hypothetical) | Lower | Slightly Lower |

| 1-Bromopyrene (B33193) (hypothetical) | Higher | Higher |

| 1-Bromo-7-(tert-butyl)pyrene | Intermediate (between 7-(tert-butyl)pyrene and 1-bromopyrene) | Higher |

Reversible Electrochemical Characteristics

The reversibility of electrochemical processes is a crucial factor, particularly for applications in rechargeable energy storage and stable electronic devices. A reversible redox process indicates that the molecule can be oxidized and reduced multiple times without significant degradation. In cyclic voltammetry, a reversible process is typically characterized by a peak separation (ΔEp) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred).

For many pyrene derivatives, the first oxidation and reduction processes are observed to be electrochemically reversible. The bulky tert-butyl group can enhance the stability of the radical cation formed upon oxidation by sterically hindering dimerization or other follow-up reactions that can lead to irreversibility. This steric protection is a known strategy to improve the electrochemical stability of organic molecules. aub.edu.lb

The presence of the bromo substituent is not expected to inherently lead to irreversible electrochemical behavior, especially in the first reduction. However, in some cases, halogenated aromatic compounds can undergo reductive dehalogenation at more negative potentials, which is an irreversible chemical step. Whether this occurs for 1-bromo-7-(tert-butyl)pyrene would depend on the specific experimental conditions, such as the solvent, electrolyte, and potential window used.

Relationship between Molecular Structure and Electrochemical Behavior

The electrochemical behavior of pyrene derivatives is intrinsically linked to their molecular structure, specifically the nature and position of the substituents on the pyrene ring. The electronic properties of the substituents (electron-donating or electron-withdrawing) and their position of attachment dictate the electron density distribution in the frontier molecular orbitals (HOMO and LUMO).

Electron-Donating Groups (e.g., tert-butyl): These groups increase the electron density of the pyrene core, raising the HOMO energy level and making the molecule easier to oxidize. The effect on the LUMO is generally smaller.

Electron-Withdrawing Groups (e.g., bromo): These groups decrease the electron density of the pyrene core, lowering both the HOMO and LUMO energy levels. This makes the molecule more difficult to oxidize but easier to reduce.

The positions of the substituents are also critical. The pyrene nucleus has several non-equivalent positions, and the impact of a substituent on the molecular orbitals will vary depending on its location. For instance, substitution at the 1, 3, 6, and 8 positions of pyrene can have a more pronounced effect on the electronic properties compared to other positions due to the larger coefficients of the HOMO and LUMO at these sites. In 1-bromo-7-(tert-butyl)pyrene, the substituents are at positions that are expected to have a significant influence on the electronic structure.

A study on the bromination of 2-tert-butylpyrene (B8442629) highlighted that the substitution pattern can be complex and can lead to a range of isomers with different properties. researchgate.net This underscores the importance of regiochemistry in determining the final electrochemical characteristics of a polysubstituted pyrene.

The interplay between the electron-donating tert-butyl group and the electron-withdrawing bromo group in 1-bromo-7-(tert-butyl)pyrene will result in a "push-pull" electronic character to some extent, although not as pronounced as with stronger donor-acceptor pairs. This can lead to a reduction in the HOMO-LUMO gap compared to monosubstituted derivatives, which would be observable in both the electrochemical measurements and the optical absorption spectra. The following table summarizes the expected influence of the substituents on the electrochemical properties.

| Structural Feature | Influence on Electrochemical Behavior |

|---|---|

| tert-Butyl Group (at C7) | - Weak electron-donating effect.

|

| Bromo Group (at C1) | - Electron-withdrawing effect.

|

| Combined Effect | - Modulated redox potentials due to opposing electronic effects.

|

Computational Studies and Theoretical Insights into 1 Bromo 7 Tert Butyl Pyrene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) and its derivatives. DFT calculations allow for the prediction of molecular geometries, electronic properties, and chemical reactivity with a good balance of accuracy and computational cost. For substituted pyrenes, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311G**) have been shown to provide reliable results that are in good agreement with experimental findings.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation.

In pyrene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. The substitution pattern significantly influences the energies of these orbitals. For 1-bromo-7-(tert-butyl)pyrene, the electron-donating tert-butyl group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO, albeit to different extents.

Computational studies on related substituted pyrenes show that donor-acceptor substitution patterns can effectively tune the HOMO-LUMO gap researchgate.net. For instance, in donor-acceptor substituted pyrenes, a strong intramolecular charge transfer can be induced, leading to a smaller energy gap and red-shifted emission researchgate.net. While 1-bromo-7-(tert-butyl)pyrene does not have a strong donor-acceptor character, the opposing electronic nature of the substituents will still modulate the frontier orbital energies compared to unsubstituted pyrene. DFT calculations on monochlorinated pyrenes have shown that the HOMO-LUMO gap is similar among monosubstituted derivatives scirp.org. A study on pyrene-substituted quinoxalinophenanthrophenazines calculated with DFT-B3LYP/6-311++G** showed how different substituents influence the HOMO and LUMO energy levels researchgate.net.

Table 1: Representative Calculated Frontier Molecular Orbital Energies for Substituted Pyrenes (Illustrative Data)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene | B3LYP/6-311G | -5.80 | -1.96 | 3.84 scirp.org |

| 1-Chloropyrene | B3LYP/6-311G | -5.75 | -2.01 | 3.74 scirp.org |

| 2,7-Di(tert-butyl)pyrene Derivative | B3LYP/6-31+G* | -5.23 | -1.78 | 3.45 acs.org |

Note: This table presents illustrative data from computational studies on related pyrene derivatives to indicate expected trends. The values for 1-bromo-7-(tert-butyl)pyrene would require specific calculations.

Charge Distribution and Electron Density Analysis

The substituents on the pyrene ring also influence the charge distribution and electron density across the molecule. The electronegative bromine atom will polarize the C-Br bond, leading to a partial positive charge on the carbon atom at the 1-position and a partial negative charge on the bromine atom. The tert-butyl group, being electron-donating, will increase the electron density on the pyrene ring, particularly at the ortho and para positions relative to its attachment point.

Natural Bond Orbital (NBO) analysis and Mulliken population analysis are computational methods used to quantify the charge distribution on each atom. In a study of donor-pyrene-acceptor systems, the analysis of charge transfer effects revealed significant electronic excitations and charge transfer between the substituents and the pyrene core chemrxiv.org. This highlights the importance of understanding the charge distribution for predicting the photophysical behavior of substituted pyrenes chemrxiv.org. The uneven charge distribution in π-stacked pyrene systems has also been investigated, showing that charge can be localized on specific pyrene molecules within a stack rsc.orgrsc.org. This charge localization is influenced by the intermolecular overlap and can be analyzed using a combination of DFT and bond length alternation patterns rsc.orgrsc.org.

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their absorption and emission spectra.

Computational Spectroscopy (e.g., TD-DFT for Absorption/Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra rsc.orgnih.gov. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and emission, as well as the oscillator strengths of these transitions.

For pyrene derivatives, the absorption spectrum is characterized by several bands corresponding to π-π* transitions. The positions and intensities of these bands are sensitive to the nature and position of the substituents. The introduction of the bromo and tert-butyl groups in 1-bromo-7-(tert-butyl)pyrene is expected to cause shifts in the absorption and emission bands compared to unsubstituted pyrene. The electron-donating tert-butyl group is likely to cause a bathochromic (red) shift, while the effect of the bromine atom is more complex due to the interplay of its inductive and resonance effects.

TD-DFT calculations on various pyrene derivatives have demonstrated good agreement with experimental spectra, making it a reliable tool for predicting their optical properties rsc.orgnih.gov. For instance, a TD-DFT study on 2,7-disubstituted donor-acceptor pyrene derivatives successfully explained the observed shifts in the absorption bands based on the influence of the substituents on the frontier orbitals acs.org. Benchmarking studies of different DFT functionals have been performed to improve the accuracy of TD-DFT predictions for absorption and fluorescence spectra of organic molecules arxiv.org.

Table 2: Predicted Spectroscopic Properties for a Substituted Pyrene Derivative (Illustrative Example)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.20 | 387 | 0.15 |

| S₀ → S₂ | 3.45 | 359 | 0.50 |

| S₀ → S₃ | 3.80 | 326 | 0.85 |

Note: This table provides a hypothetical example of TD-DFT output for a substituted pyrene to illustrate the type of data obtained. Actual values for 1-bromo-7-(tert-butyl)pyrene would require specific calculations.

Molecular Conformation and its Impact on Electronic Properties

The conformation of the pyrene core and its substituents can have a significant impact on the electronic properties of the molecule. While the pyrene moiety itself is planar, the presence of bulky substituents like the tert-butyl group can potentially induce distortions in the aromatic system.

In the case of 2,7-di(tert-butyl)pyrene derivatives, solid-state structures have revealed that the pyrene backbone can be distorted, with the carbon atoms bearing the tert-butyl groups pushed out of the plane of the central carbon atoms acs.org. This warping of the pyrene core can affect the π-orbital overlap, which in turn influences the HOMO-LUMO gap and the photophysical properties. Computational modeling can be used to investigate the most stable conformations and the energy barriers for conformational changes acs.org. Studies on aryl-functionalized pyrene derivatives have also highlighted the role of molecular conformation in their photophysical properties, with single-crystal X-ray diffraction providing experimental evidence of the molecular geometry researchgate.net.

Intermolecular Interactions and Packing Arrangements (e.g., π-π stacking)

In the solid state, the properties of 1-bromo-7-(tert-butyl)pyrene will be strongly influenced by its crystal packing and the nature of the intermolecular interactions.

π-π stacking is a common and important non-covalent interaction in pyrene-containing materials. The planar aromatic surfaces of pyrene molecules can stack on top of each other, leading to strong electronic coupling between adjacent molecules. The degree of π-π overlap is a crucial factor in determining the formation of excimers (excited-state dimers), which exhibit red-shifted emission compared to the monomer rsc.org. The strength of π-stacking interactions can be substantial, reaching up to 20 kcal/mol for pyrene dimers and even higher in cooperative infinite stacks pnas.org. DFT calculations can be used to model and quantify the energy of these π-stacking interactions nih.govresearchgate.net.

The presence of the bromine atom introduces the possibility of halogen bonding and other specific intermolecular interactions. C-Br···Br-C interactions, which are dominated by dispersion with a significant electrostatic component, can play a role in the crystal packing rsc.org. The interaction energies for these contacts typically range from -0.38 to -2.35 kcal/mol rsc.org. Additionally, C-H···Br interactions can further stabilize the crystal lattice. The bulky tert-butyl groups will also play a significant role in the crystal packing, potentially hindering close π-π stacking but also introducing stabilizing van der Waals interactions. The interplay between these various intermolecular forces will ultimately determine the solid-state architecture and the bulk electronic and optical properties of 1-bromo-7-(tert-butyl)pyrene researchgate.net.

Elucidation of Intramolecular Charge-Transfer Pathways

Computational studies and theoretical insights into 1-Bromo-7-(tert-butyl)pyrene systems have been instrumental in elucidating the pathways of intramolecular charge transfer (ICT). The substitution of the pyrene core with an electron-donating group (tert-butyl) and an electron-withdrawing group (bromo) creates a donor-π-acceptor (D-π-A) type structure, which is fundamental to its photophysical properties.

Upon photoexcitation, molecules of this nature can transition from a ground state to an excited state. In many donor-acceptor substituted pyrenes, this process involves a significant redistribution of electron density from the donor moiety to the acceptor moiety through the pyrene π-system. This excited state with a large dipole moment is referred to as an ICT state.

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in understanding these processes. chemrxiv.orgmdpi.com These methods allow for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to describing the electronic transitions.

In a typical D-π-A pyrene derivative, the HOMO is often localized on the electron-donating group and the pyrene core, while the LUMO is concentrated on the electron-acceptor group and the pyrene core. researchgate.net The electronic transition from the ground state to the first excited state (S0 → S1) can be characterized as a HOMO-LUMO transition, which corresponds to the intramolecular charge transfer. researchgate.net

For 1-Bromo-7-(tert-butyl)pyrene, the tert-butyl group at the 7-position acts as a weak electron donor, primarily through an inductive effect, raising the energy of the HOMO. Conversely, the bromine atom at the 1-position serves as a weak electron acceptor through a combination of inductive and resonance effects, lowering the energy of the LUMO. This strategic substitution modulates the electronic structure of the pyrene core, facilitating ICT upon photoexcitation.

The efficiency and nature of the ICT are highly dependent on the substitution pattern on the pyrene ring. acs.org Studies on various asymmetrically substituted pyrene derivatives have shown that the relative positions of the donor and acceptor groups significantly influence the orbital energy levels and the spatial overlap between the HOMO and LUMO, thereby tuning the ICT characteristics. osti.gov

The dynamics of the excited state are also a critical aspect of the ICT process. In some pyrene derivatives, a locally excited (LE) state, where the electron density remains largely on the pyrene moiety, is initially formed. This can then relax into a more stable ICT state. researchgate.net The energy barrier between the LE and ICT states can be influenced by factors such as molecular symmetry and the surrounding solvent polarity. nih.gov

Furthermore, structural changes in the excited state can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netresearchsquare.comrsc.org In a TICT state, a rotational motion around the single bond connecting the donor or acceptor to the pyrene core leads to a more complete charge separation and often results in a large Stokes shift in the emission spectrum. The likelihood of TICT state formation is influenced by the steric hindrance of the substituents and the polarity of the solvent. researchsquare.com While the tert-butyl group is bulky, its direct impact on promoting a TICT state in this specific configuration would require detailed computational modeling.

To quantitatively describe the charge transfer process, theoretical calculations can provide valuable data. The following tables present representative data from computational studies on analogous donor-acceptor substituted pyrene systems, which can provide insight into the expected electronic properties of 1-Bromo-7-(tert-butyl)pyrene.

| Parameter | Donor-Pyrene-Acceptor System 1 | Donor-Pyrene-Acceptor System 2 |

| HOMO Energy (eV) | -5.8 | -5.6 |

| LUMO Energy (eV) | -2.5 | -2.8 |

| Energy Gap (eV) | 3.3 | 2.8 |

| Transition Character | π-π* with significant ICT | π-π* with dominant ICT |

| Excitation Wavelength (nm) | 375 | 440 |

This table presents hypothetical yet representative data based on published computational studies of donor-acceptor pyrene derivatives to illustrate the concepts discussed.

| Contribution to Frontier Orbitals | Donor Moiety | Pyrene Core | Acceptor Moiety |

| HOMO | High | High | Low |

| LUMO | Low | High | High |

This table illustrates the typical distribution of the HOMO and LUMO across the different fragments of a donor-acceptor pyrene system, which is indicative of a charge transfer transition.

Advanced Applications and Functional Materials Incorporating 1 Bromo 7 Tert Butyl Pyrene Derivatives

Organic Electronic Devices

The adaptable structure of 1-bromo-7-(tert-butyl)pyrene derivatives allows for their incorporation into various organic electronic devices, where they can function as active components in light emission, charge transport, and photovoltaic conversion.

Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

The pyrene (B120774) moiety is an excellent blue luminophore due to its high fluorescence quantum yield. However, the strong π-π stacking of planar pyrene molecules in the solid state often leads to the formation of excimers, which causes a red-shift in the emission color, resulting in less desirable greenish-blue or green light. The introduction of bulky substituents, such as the tert-butyl group, is a key strategy to inhibit this intermolecular aggregation and preserve the intrinsic blue emission of the pyrene core. nih.govmdpi.comnih.govresearchgate.net

Researchers have successfully synthesized and characterized novel pyrene-benzimidazole hybrid molecules derived from 7-tert-butylpyrene for use as blue emitters in OLEDs. nih.govmdpi.comnih.govresearchgate.net By attaching bulky benzimidazole (B57391) units to the pyrene core, intermolecular interactions are further disrupted, leading to materials with high spectral purity in both solution and solid states.

For instance, a derivative, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B), has been utilized as a non-doped emissive layer in an OLED device. nih.govmdpi.comnih.govresearchgate.net This device exhibited pure blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.1482, 0.1300). nih.govmdpi.comnih.govresearchgate.net The performance of this OLED is summarized in the table below.

| Parameter | Value | Operating Conditions |

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | at 5.5 V |

| Highest EQE | 4.3 (±0.3)% | at 3.5 V |

| Luminance | 100 (±6) cd/m² | at 5.5 V |

| Highest Luminance | 290 (±10) cd/m² | at 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) | - |

These results are comparable to some of the best-performing pure blue OLEDs based on fluorescent small molecules, demonstrating the effectiveness of the molecular design strategy. nih.govmdpi.comnih.govresearchgate.net The systematic decrease in crystallinity and intermolecular aggregation with increasing steric hindrance from the bulky substituents was confirmed by powder X-ray diffraction analysis. nih.govmdpi.comnih.gov

Organic Field-Effect Transistors (OFETs)

The pyrene core's extended π-system and high intrinsic charge carrier mobility make its derivatives attractive candidates for the active semiconductor layer in OFETs. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor, which is highly dependent on the molecular packing in the solid state. The introduction of substituents like the tert-butyl group can be used to control this packing and optimize charge transport pathways.

While specific studies on OFETs incorporating 1-bromo-7-(tert-butyl)pyrene are not extensively documented in the reviewed literature, the general properties of pyrene-based semiconductors suggest their potential. Pyrene has been investigated as a core unit in various organic semiconductors, and its derivatives have shown promising performance. researchgate.net The bromo- functionality on the 1-position provides a convenient handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored electronic properties for both p-type (hole-transporting) and n-type (electron-transporting) OFETs. The bulky tert-butyl group at the 7-position can influence the solubility and thin-film morphology, which are critical factors for device fabrication and performance.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, pyrene derivatives have been explored as both electron-donating and electron-accepting materials in the active layer of solar cells. The broad absorption spectrum and good charge transport characteristics of pyrene are advantageous for light harvesting and charge extraction. The tert-butyl group can enhance the solubility of the pyrene derivatives, which is beneficial for solution-based processing of large-area solar cells. Furthermore, the bromo-substituent allows for the straightforward synthesis of donor-acceptor molecules or polymers where the pyrene unit can be electronically coupled to other photoactive moieties to optimize the absorption spectrum and energy level alignment for efficient charge separation.

While specific examples of 1-bromo-7-(tert-butyl)pyrene being used in high-performance OPVs are not detailed in the available literature, the fundamental properties of the pyrene core suggest its utility. For instance, pyrene-perylene dyads have been used as acceptor materials in photovoltaic devices. nih.gov The ability to tune the electronic properties through substitution makes pyrene derivatives a versatile platform for designing new materials for organic solar cells.

Charge Carrier Transport and Mobility in Pyrene-Based Semiconductors

Pyrene is known for its high charge carrier mobility, which is a critical parameter for the performance of organic electronic devices. researchgate.net The planar structure and extensive π-conjugation of the pyrene molecule facilitate efficient intermolecular charge hopping, which is the primary mechanism of charge transport in many organic semiconductors.

The introduction of substituents can significantly impact charge transport. The bulky tert-butyl group, while beneficial for preventing excimer formation in OLEDs, can also increase the intermolecular distance, which might reduce the electronic coupling between adjacent molecules and thus lower the charge carrier mobility. However, it can also improve the processability and lead to more ordered thin films, which can, in turn, enhance charge transport. The bromo-substituent can influence the electronic properties through its electron-withdrawing nature, which can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the efficiency of charge injection and transport. The precise effect of these substituents on charge carrier mobility would need to be experimentally determined for specific derivatives of 1-bromo-7-(tert-butyl)pyrene.

Supramolecular Assemblies and Nanostructures

The ability of molecules to spontaneously organize into well-defined, ordered structures is the foundation of supramolecular chemistry. Pyrene derivatives are excellent building blocks for supramolecular assemblies due to the strong π-π stacking interactions between the planar pyrene cores.

Self-Assembly Strategies for Ordered Architectures

The self-assembly of pyrene derivatives can be controlled by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The resulting supramolecular architectures can range from simple dimers and aggregates to complex nanostructures such as nanofibers, nanorods, and vesicles.

The presence of a tert-butyl group on the pyrene core can be used to modulate the self-assembly process. While the bulky nature of this group can hinder the face-to-face π-stacking that is characteristic of unsubstituted pyrene, it can also direct the assembly into different, well-defined structures. The bromo-substituent offers a site for further functionalization, allowing for the introduction of other recognition motifs, such as hydrogen-bonding units or metal-coordinating ligands, to create more complex and functional supramolecular systems.

For example, pyrene-DNA conjugates have been shown to self-assemble into vesicles and other nano-objects, where the shape of the final structure is influenced by the substitution pattern on the pyrene core. unibe.ch Pyrene-terminated polymers can also form supramolecular hydrogels through the inclusion of pyrene dimers within cyclodextrin (B1172386) cavities. nih.gov These examples highlight the versatility of pyrene derivatives in the construction of ordered supramolecular architectures. While specific self-assembly studies of 1-bromo-7-(tert-butyl)pyrene are not extensively reported, the principles derived from related systems suggest that it is a promising candidate for the bottom-up fabrication of novel nanomaterials.

Sensing ApplicationsThere is no available information on the application of 1-Bromo-7-(tert-butyl)pyrene in the development of chemical sensors.

Molecular Recognition and Chemosensing

The inherent fluorescence of the pyrene core makes its derivatives excellent candidates for chemosensors. Functionalization of 1-bromo-7-(tert-butyl)pyrene allows for the introduction of specific recognition sites, creating sensors that can selectively bind to target analytes such as metal ions. This binding event often triggers a change in the fluorescence properties of the pyrene moiety, such as quenching or enhancement of emission, or a shift in the emission wavelength, enabling the detection of the analyte.

Pyrene-based fluorescent chemosensors have been developed for the detection of various metal ions. The design of these sensors often involves incorporating ligands that can selectively coordinate with the target ion. For instance, a pyrene-based probe bearing a benzothiazole (B30560) ionophore was synthesized for the detection of Fe³⁺ and Fe²⁺ ions. This sensor exhibited a "turn-on" fluorescence response upon binding with these ions. researchgate.net While this specific example does not start from 1-bromo-7-(tert-butyl)pyrene, the synthetic strategies employed could be adapted, using the bromo position for the introduction of similar ion-binding units.

The development of pyrene-based chemosensors for other metal ions such as Cu²⁺, Hg²⁺, Zn²⁺, and Pb²⁺ has also been an active area of research. researchgate.net These sensors often utilize mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) to signal the presence of the metal ion. The tert-butyl group in 1-bromo-7-(tert-butyl)pyrene can enhance the solubility and processability of the resulting sensor molecules, making them more suitable for practical applications.

| Target Analyte | Sensor Design Principle | Sensing Mechanism |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Incorporation of specific ion-binding ligands (ionophores) at the bromo position. | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET). |

| Anions | Introduction of hydrogen-bonding donor groups. | Changes in fluorescence upon anion binding. |

| Nitroaromatics | π-π stacking interactions between the pyrene core and the analyte. | Fluorescence quenching. |

pH and Solvent-Responsive Luminescent Materials

The fluorescence of pyrene and its derivatives is known to be highly sensitive to the local environment, a property that can be exploited to create materials that respond to changes in pH and solvent polarity.

pH-Responsive Materials:

The introduction of acidic or basic functional groups onto the pyrene skeleton via the bromo position can render the fluorescence of the resulting molecule pH-sensitive. Protonation or deprotonation of these groups can alter the electronic properties of the pyrene chromophore, leading to changes in its emission spectrum.

Solvent-Responsive (Solvatochromic) Materials:

The emission spectrum of many pyrene derivatives exhibits a significant dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the pyrene derivative upon photoexcitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission.

Researchers have synthesized D–π–A (donor-π-acceptor) dyes based on pyrene that show pronounced solvatochromism. rsc.org By attaching electron-donating and electron-accepting groups to the pyrene core, the intramolecular charge transfer (ICT) character of the molecule can be enhanced, making its fluorescence more sensitive to the solvent environment. The bromo group on 1-bromo-7-(tert-butyl)pyrene can be readily converted to a variety of donor or acceptor groups through cross-coupling reactions, providing a versatile platform for the synthesis of solvatochromic probes.

| Stimulus | Functional Group | Mechanism of Response |

| pH | Acidic or basic moieties (e.g., amines, carboxylic acids) | Protonation/deprotonation alters the electronic structure of the pyrene core. |

| Solvent Polarity | Donor-π-Acceptor (D-π-A) structures | Intramolecular Charge Transfer (ICT) leads to stabilization of the excited state in polar solvents. |

Photochromic and Optically Switchable Materials

Photochromic materials are compounds that can reversibly change their absorption spectra upon irradiation with light of a specific wavelength. This property allows them to be used as optical switches in a variety of applications, including data storage and smart windows. Diarylethenes are a well-known class of photochromic compounds that undergo a reversible cyclization reaction upon irradiation with UV light, converting from a colorless open form to a colored closed form. The reverse reaction can be triggered by visible light.

By incorporating a pyrene unit into a diarylethene structure, it is possible to create a fluorescent photoswitch. In such systems, the fluorescence of the pyrene moiety can be modulated by the photochromic reaction of the diarylethene. For instance, a novel diarylethene derivative with benzo[b]selenophene (B1597324) groups exhibited a unique "turn-on" fluorescence photoswitching behavior. rsc.org

The synthesis of such pyrene-functionalized diarylethenes could be achieved by using 1-bromo-7-(tert-butyl)pyrene as a starting material. The bromo group can be used as a handle to attach the pyrene unit to the diarylethene core through various cross-coupling reactions. The tert-butyl group would again serve to improve the solubility and processability of the final material. The resulting molecule could exhibit reversible switching of its fluorescence, with the pyrene emission being "on" in one isomeric state of the diarylethene and "off" in the other.

| Photochromic Unit | Switching Mechanism | Effect on Pyrene Fluorescence |

| Diarylethene | Reversible photocyclization reaction (open form to closed form). | Fluorescence quenching or enhancement depending on the energy transfer between the pyrene and diarylethene units. |

| Spiropyran/Spirooxazine | Reversible ring-opening to a colored merocyanine (B1260669) form. | Modulation of pyrene emission through Förster Resonance Energy Transfer (FRET). |

The development of these advanced materials from 1-bromo-7-(tert-butyl)pyrene derivatives showcases the immense potential of this compound in materials science. The ability to fine-tune the photophysical properties through chemical modification opens up new avenues for the creation of smart materials with tailored functionalities for a wide range of technological applications.

Conclusion and Future Research Directions

Summary of Key Research Findings for 1-Bromo-7-(tert-butyl)pyrene

Research specifically focused on 1-Bromo-7-(tert-butyl)pyrene is limited, with the compound primarily appearing in the literature as a synthetic intermediate rather than a standalone functional material. However, analysis of related studies on substituted pyrenes allows for a comprehensive understanding of its chemical context and potential.

The key finding is the utilization of 1-Bromo-7-(tert-butyl)pyrene as a precursor in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) nih.gov. In one notable study, it was reacted with 4,4′-dimethoxy-4′″-boronic acid triphenylamine to synthesize a Y-shaped, pyrene-based, aggregation-induced emission (AIE) blue emitter nih.gov. This highlights its role as a crucial building block for creating complex molecules with desirable optoelectronic properties.

Table 1: Inferred Synthetic Profile of 1-Bromo-7-(tert-butyl)pyrene

| Parameter | Description | Reference |

| Plausible Precursor | 2-tert-Butylpyrene (B8442629) | researchgate.net |

| Reaction Type | Electrophilic Aromatic Substitution (Bromination) | researchgate.net |

| Potential Reagents | Bromine (Br₂) | researchgate.net |

| Potential Catalysts | Iron(III) bromide (FeBr₃) | researchgate.netgdut.edu.cn |

| Key Challenge | Regioselectivity and separation of isomers | researchgate.net |

Spectroscopic and detailed characterization data for 1-Bromo-7-(tert-butyl)pyrene are not extensively reported. However, based on the characterization of other brominated pyrene (B120774) derivatives, it is expected to be characterizable by standard techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis researchgate.net.

Emerging Trends in Pyrene Functionalization and Application

The functionalization of the pyrene core is a vibrant area of research, with several emerging trends that could impact the future study and application of derivatives like 1-Bromo-7-(tert-butyl)pyrene.

One significant trend is the development of site-selective C-H functionalization methods researchgate.net. These techniques offer more direct and efficient routes to specific isomers that are difficult to obtain through classical electrophilic substitution, potentially overcoming the challenge of producing 1-Bromo-7-(tert-butyl)pyrene in high purity and yield.

Another trend is the design of pyrene-based materials with aggregation-induced emission (AIE) properties nih.gov. The use of 1-Bromo-7-(tert-butyl)pyrene in the synthesis of an AIE-active material underscores the importance of this approach for developing highly efficient solid-state emitters for OLEDs nih.gov. The bulky tert-butyl group in the parent molecule may inherently contribute to the suppression of π-π stacking, a key factor in achieving AIE.

Furthermore, the incorporation of pyrene derivatives into donor-π-acceptor (D-π-A) architectures is a growing area of interest for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. The bromo- and tert-butyl-substituents on the pyrene core can be strategically utilized to tune the electronic properties and solubility of such complex molecules.

Unexplored Research Avenues and Challenges

The limited research on 1-Bromo-7-(tert-butyl)pyrene itself presents numerous unexplored avenues and challenges for future investigation.

Detailed Synthesis and Characterization: A primary challenge is the development of a robust and selective synthesis for 1-Bromo-7-(tert-butyl)pyrene. A systematic study of the bromination of 2-tert-butylpyrene under various conditions, including different solvents, temperatures, and catalysts, is needed to optimize the yield of the desired isomer. Following a successful synthesis, a thorough characterization of its photophysical and electrochemical properties would be invaluable.

Exploration of its Reactivity: The bromine atom in 1-Bromo-7-(tert-butyl)pyrene serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. A systematic exploration of its reactivity with a range of coupling partners could lead to a library of novel 1,7-disubstituted pyrene derivatives with tailored properties.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable insights into the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and predicted photophysical properties of 1-Bromo-7-(tert-butyl)pyrene. Such studies could guide the rational design of new materials based on this scaffold.